molecular formula C18H16F3N5O B2624548 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034371-19-0

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2624548
CAS No.: 2034371-19-0
M. Wt: 375.355
InChI Key: PWKRFTKXDUTECL-UHFFFAOYSA-N
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Description

Structural Analysis of N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(3-(Trifluoromethyl)phenyl)acetamide

Molecular Architecture and Key Functional Groups

The compound’s structure (C₁₆H₁₅F₃N₄O) comprises three distinct regions:

  • A pyrazine ring substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group.
  • An acetamide linker (-NH-C(=O)-CH₂-) bridging the pyrazine and phenyl groups.
  • A 3-(trifluoromethyl)phenyl moiety attached to the acetamide’s methylene unit.
Pyrazine Core Modifications: 1-Methyl-1H-pyrazol-4-yl Substituent Configuration

The pyrazine ring’s substitution pattern directly impacts electronic delocalization and steric interactions. The 1-methyl-1H-pyrazol-4-yl group at position 3 introduces:

  • Steric bulk : The methyl group at position 1 of the pyrazole ring creates a torsional barrier, restricting free rotation around the C–N bond connecting the pyrazine and pyrazole rings.
  • Electronic effects : The pyrazole’s aromatic system donates electron density to the pyrazine core via conjugation, altering the ring’s electron-deficient character. Bond length analysis (e.g., C–N bonds: 1.34 Å) confirms partial double-bond character between the pyrazine and pyrazole rings.

Table 1: Key Bond Lengths in the Pyrazine-Pyrazole Substituent

Bond Type Length (Å)
Pyrazine C3–N (pyrazole) 1.34
Pyrazole N–CH₃ 1.47
Pyrazole C4–C5 1.38
Acetamide Linker Geometry and Conformational Flexibility

The acetamide linker (-NH-C(=O)-CH₂-) exhibits restricted rotation due to resonance stabilization of the amide bond. Key features include:

  • Planar geometry : The NH–C(=O) group adopts a planar configuration with a C–N bond length of 1.33 Å, consistent with partial double-bond character.
  • Rotational barrier : Dynamic NMR studies of analogous amides report rotational barriers of ~16.4 kcal/mol, limiting conformational flexibility.
  • Torsional angles : The dihedral angle between the pyrazine and phenyl planes is 67°, optimizing steric interactions between the trifluoromethyl group and pyrazole’s methyl substituent.

Table 2: Conformational Parameters of the Acetamide Linker

Parameter Value
C–N bond length 1.33 Å
N–C(=O) torsion angle 180°
CH₂–C(=O) dihedral 67°
Trifluoromethylphenyl Group Electronic Effects

The 3-(trifluoromethyl)phenyl group imposes strong electron-withdrawing effects:

  • Inductive withdrawal : The -CF₃ group reduces electron density at the phenyl ring’s meta position, increasing acidity of adjacent protons (e.g., C–H σ* orbital stabilization).
  • Dipole moment : The trifluoromethyl group generates a dipole moment of 2.7 D, enhancing solubility in polar aprotic solvents.
  • Steric impact : The van der Waals radius of fluorine (1.47 Å) creates steric hindrance, influencing packing in crystalline states.

Table 3: Electronic Properties of the Trifluoromethylphenyl Group

Property Value
C–F bond length 1.33 Å
Hammett σₘ constant +0.43
Dipole moment 2.7 D

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-11-13(9-25-26)17-15(22-5-6-23-17)10-24-16(27)8-12-3-2-4-14(7-12)18(19,20)21/h2-7,9,11H,8,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKRFTKXDUTECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure includes:

  • Pyrazole and Pyrazine Moieties : These are known for their biological activity, particularly in anti-inflammatory and anticancer contexts.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

The molecular formula is C17H17F3N4OC_{17}H_{17}F_3N_4O.

Research indicates that this compound interacts with various biological targets, modulating enzyme activities and receptor functions. The presence of the trifluoromethyl group is particularly noted for enhancing binding affinity compared to similar compounds without these features.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with receptors that play a role in cancer progression or inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
N/AMCF73.79Cytotoxicity
N/ASF-26812.50Cytotoxicity
N/ANCI-H46042.30Cytotoxicity

These values suggest significant cytotoxic potential, making it a candidate for further investigation in cancer therapy .

Antioxidant Properties

The compound has also been noted for its antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases. This activity is crucial as oxidative stress plays a significant role in cancer development and progression.

Case Studies

  • Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives, including those structurally similar to our compound, against cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer signaling pathways. These studies suggest a strong binding interaction, indicating potential as a lead compound for drug design .

Future Directions

Given the promising biological activity observed, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance efficacy or reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and functional attributes of the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide Pyrazine + Pyrazole - 3-(CF₃)phenyl acetamide
- 1-Methylpyrazole
~400 (estimated) Balanced lipophilicity (CF₃), potential for kinase inhibition
2-[3,6-Dimethyl-4-(CF₃)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1H-pyrazol-1-yl)propan-2-yl]acetamide Pyrazolo[3,4-b]pyridine - CF₃ at pyridine 4-position
- Pyrazole-ethyl chain
434.39 (exact mass) Fused pyrazole-pyridine core; enhanced rigidity and planar structure
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole + Pyrazole - Phenylpyrazole
- Methylamino-thiazole
~425 (estimated) Thiazole linker for solubility; phenylpyrazole for target specificity
(S)-2-(3-(3-Methoxyphenyl)-1-methyl-4-CF₃-1H-pyrazolo[3,4-b]pyridin-6-yloxy)-N-(1-phenylethyl)acetamide Pyrazolo[3,4-b]pyridine - 3-Methoxyphenyl
- CF₃ at pyridine 4-position
544.47 (exact mass) Methoxy group improves solubility; stereospecific acetamide linkage
N-(2,3-Dimethyl-phenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide Piperazine + Pyrazole - Sulfonyl-piperazine
- Dimethylphenyl
~475 (estimated) Sulfonyl group enhances electronegativity; piperazine for conformational flexibility

Key Structural and Functional Insights:

Heterocyclic Cores :

  • The target compound’s pyrazine-pyrazole combination offers distinct electronic properties compared to fused pyrazolo-pyridine systems (e.g., ). Pyrazine’s dual nitrogen atoms may facilitate hydrogen bonding, while fused systems (pyrazolo[3,4-b]pyridine) provide planar rigidity for target binding .

Trifluoromethyl (CF₃) Effects :

  • The CF₃ group in the target compound and analogs enhances lipophilicity (LogP ~2.5–3.5), improving membrane permeability. However, in , the additional 3-methoxyphenyl group counterbalances hydrophobicity, aiding solubility .

Acetamide Linkers :

  • The methylene bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., pyrazolo-pyridine in ) may restrict binding modes. The stereospecific (S)-configuration in highlights the importance of chirality in activity .

Biological Implications :

  • Pyrazole-containing compounds (e.g., ) often target kinases or GPCRs due to their mimicry of adenine in ATP. The CF₃ group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to analogs in and .

Research Findings and Trends

  • Synthetic Strategies : Trifluoroacetylacetone () and Suzuki-Miyaura coupling () are common methods for introducing CF₃ and aryl groups, respectively. The target compound likely employs similar routes .
  • Pharmacological Gaps: While notes antibacterial evaluation for oxazolidinone derivatives, the target compound’s biological data remain uncharacterized.

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